molecular formula C15H21BO4 B058194 Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 929626-17-5

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B058194
CAS No.: 929626-17-5
M. Wt: 276.14 g/mol
InChI Key: PQEGFCISHQGIJO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H21BO4. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, primarily targets enzymes involved in organic synthesis reactions, particularly those facilitating carbon-carbon bond formation. This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds .

Mode of Action

The compound interacts with its targets by forming a complex with palladium catalysts. This interaction facilitates the transfer of the boronic acid group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The ester group in the compound stabilizes the boronic acid, enhancing its reactivity and selectivity in the coupling reaction .

Biochemical Pathways

In the context of organic synthesis, the primary pathway affected is the Suzuki-Miyaura cross-coupling pathway. This pathway involves the formation of a palladium complex, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product. The downstream effects include the efficient synthesis of complex organic molecules, which are crucial in pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

While pharmacokinetics typically refer to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in biological systems, for this compound, the focus is on its stability and reactivity in synthetic environments. The compound is stable under standard laboratory conditions and is soluble in organic solvents like ethanol and dichloromethane. Its stability and solubility enhance its usability in various organic reactions .

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond, which is a fundamental transformation in organic chemistryTherefore, its primary effect is the efficient production of complex organic molecules .

Action Environment

Environmental factors such as temperature, solvent, and the presence of other reagents can significantly influence the compound’s action. For instance, the reaction temperature can affect the rate of the Suzuki-Miyaura coupling, while the choice of solvent can impact the solubility and reactivity of the compound. Additionally, the presence of moisture or oxygen can lead to the degradation of the boronic ester, reducing its efficacy .

This compound’s role in organic synthesis highlights its importance in creating complex molecules efficiently and selectively, making it a valuable tool in various chemical industries.

: Sigma-Aldrich : ChemBK : MilliporeSigma : TCI Chemicals : Baidu Scholar : Ambeed

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a suitable aryl halide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The general reaction scheme is as follows:

  • Aryl Halide + Bis(pinacolato)diboron + Palladium Catalyst + Base → Boronic Ester

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
  • Oxidation : The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
  • Substitution : The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Palladium Catalysts : Commonly used in cross-coupling reactions.
  • Bases : Potassium carbonate, sodium hydroxide.
  • Oxidizing Agents : Hydrogen peroxide, sodium perborate.
Major Products:
  • Cross-Coupling Products : Biaryl compounds.
  • Oxidation Products : Phenols.
  • Substitution Products : Various functionalized aromatic compounds.

Scientific Research Applications

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

  • Chemistry : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
  • Biology : Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
  • Medicine : Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
  • Industry : Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters, such as:

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

These compounds share similar reactivity and applications but differ in the position of the boronic ester group on the aromatic ring. The unique positioning of the boronic ester group in this compound can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEGFCISHQGIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581635
Record name Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929626-17-5
Record name Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929626-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
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